反式羟基佩赫西林(非对映异构体的混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

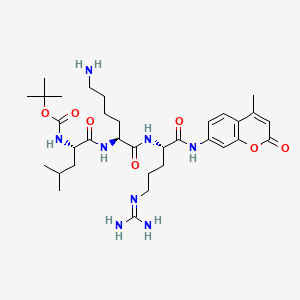

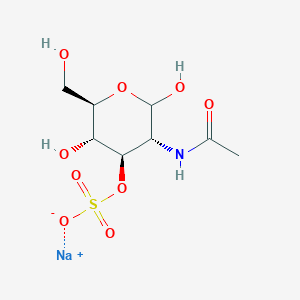

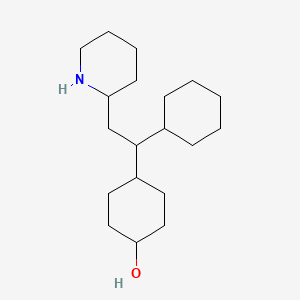

Trans-Hydroxy Perhexiline (THP) is a mixture of diastereomers . It is an organic compound with multiple stereoisomers . It is derived from perhexiline, a drug used in the treatment of angina pectoris and other heart conditions . The molecular formula of trans-Hydroxy Perhexiline is C19H35NO and its molecular weight is 293.49 .

Molecular Structure Analysis

The molecular structure of trans-Hydroxy Perhexiline can be represented by the SMILES notation:O[C@@H]1CCC@HC(CC2CCCCN2)C3CCCCC3 . The InChI representation is InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16-,17?,18-,19? . The IUPAC name is 4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol .

科学研究应用

药代动力学和代谢:

- 用于治疗心绞痛的佩赫西林会发生可饱和的代谢,受遗传多态性 (CYP2D6) 的影响,需要监测药物及其主要代谢物的浓度以优化疗效并降低肝毒性和神经毒性的风险 (Zhang 等,2009)。

- 佩赫西林 (PHX) 的 4-单羟基代谢物,包括顺式-OH-PHX 和反式-OH-PHX,在 PHX 代谢中起作用,并受细胞色素 P450 2D6 同工型 (CYP2D6) 多态性的影响,这可能会影响药物的肝脏和神经毒性 (Davies 等,2006)。

- 佩赫西林的立体选择性药代动力学表明其对映异构体的代谢和消除存在差异,其中 (-) 对映异构体代谢更迅速,并显示对顺式单羟基佩赫西林的立体选择性羟基化 (Gould 等,1986)。

治疗应用和安全性:

- 佩赫西林的抗心绞痛疗效归因于其将心肌代谢从脂肪酸代谢切换到葡萄糖代谢的能力,部分抑制肉碱棕榈酰转移酶 1 和 2,这可能会改善代谢灵活性和心输出量 (Yin 等,2013)。

- 在慢性心力衰竭 (CHF) 患者中,佩赫西林治疗导致运动耗氧量、生活质量、左心室射血分数和心肌功能显着改善,表明其作为 CHF 新型治疗方法的潜力 (Lee 等,2005)。

- 佩赫西林诱导的某些大鼠模型(例如深色阿古蒂大鼠)中的脂质沉积病变可以作为研究通过羟基化代谢的药物的潜在神经毒性的动物模型,表明佩赫西林神经毒性的遗传基础 (Meier 等,1986)。

药物相互作用和毒性:

- 与特比萘芬等药物的相互作用,一种中度 CYP2D6 抑制剂,可以抑制佩赫西林的代谢,增加血浆浓度并可能增加毒性风险 (Sheikh 等,2014)。

- 药物代谢能力受损的患者,例如无法有效羟基化去氧苯丙胺的患者,可能具有更高的佩赫西林诱导的肝损伤风险,这表明佩赫西林毒性的遗传成分 (Morgan 等,1984)。

作用机制

Target of Action

Trans-Hydroxy Perhexiline primarily targets the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT-1) and carnitine palmitoyltransferase 2 (CPT-2) . These enzymes play a critical role in fatty acid metabolism, which is essential for energy production in cells .

Mode of Action

Trans-Hydroxy Perhexiline acts by binding to CPT-1 and CPT-2, inhibiting their function . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates . As a result, there is an increase in glucose and lactate utilization .

Biochemical Pathways

The shift in substrate utilization affects the biochemical pathways of energy production in cells. By inhibiting CPT-1 and CPT-2, Trans-Hydroxy Perhexiline reduces fatty acid β-oxidation (FAO), a key pathway in energy production . This shift towards glucose and lactate utilization influences cancer cell proliferation, metastasis, stemness, survival, and drug resistance .

Pharmacokinetics

Trans-Hydroxy Perhexiline displays nonlinear pharmacokinetics and is influenced by genetic polymorphism . It undergoes hepatic metabolism catalyzed by CYP2D6 to form mono-hydroxy metabolites, which can further be metabolized to di-hydroxy metabolites or glucuronide conjugates . The cis-OH-perhexiline/perhexiline concentration ratio may be useful for optimizing individual patient treatment .

Result of Action

The molecular and cellular effects of Trans-Hydroxy Perhexiline’s action are significant. It increases glucose metabolism at the expense of free-fatty-acid metabolism, enhancing oxygen efficiency during myocardial ischemia . It also potentiates platelet responsiveness to nitric oxide . In cancer cells, it has been shown to inhibit growth and induce cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of Trans-Hydroxy Perhexiline can be influenced by environmental factors. For instance, due to its nonlinear pharmacokinetics and the influence of genetic polymorphism, the clinical use of perhexiline must be accompanied by regular therapeutic drug monitoring . This enables phenotyping of the patient along with careful titration of dose to maximize therapeutic benefits and minimize the risk of adverse events .

属性

IUPAC Name |

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRYNPJLZCKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198137 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917877-74-8 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)